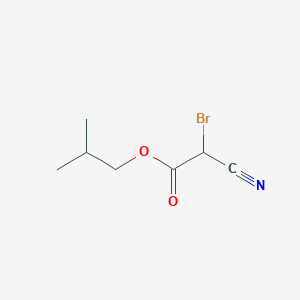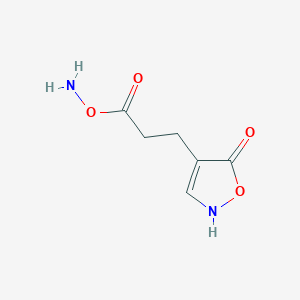
3-Hidroxinoonato de metilo
Descripción general
Descripción
Methyl 3-hydroxynonanoate is a chemical compound with the linear formula C10H20O3 . It has a molecular weight of 188.27 . It is a liquid in its physical form .
Synthesis Analysis
Methyl 3-hydroxynonanoate can be synthesized from fatty acid methyl esters from rapeseed oil through an oxidative cleavage step in a solvent-free medium at room temperature, followed by a reduction step . Another method involves the hydroesterification of ethylene oxide with CO in the presence of a dicobalt octacarbonyl catalyst and methanol solvent .Molecular Structure Analysis
The InChI code for Methyl 3-hydroxynonanoate is1S/C10H20O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9,11H,3-8H2,1-2H3/t9-/m1/s1 . The compound’s structure consists of a methyl ester group attached to a nonanoate chain with a hydroxy group at the third carbon . Physical And Chemical Properties Analysis
Methyl 3-hydroxynonanoate is a liquid . It has a molecular weight of 188.27 and a linear formula of C10H20O3 .Aplicaciones Científicas De Investigación
Ciencia de Materiales
Las propiedades únicas del 3-Hidroxinoonato de metilo se aprovechan en el desarrollo de nuevos polímeros, recubrimientos y otros materiales avanzados. Su aplicación en la ciencia de materiales se extiende a la creación de productos con mayor durabilidad y funcionalidad .
Polímeros Biodegradables
Este compuesto está relacionado con los poli-3-hidroxi-alcanoatos de cadena media (mcl-PHAs), que probablemente encuentren aplicaciones industriales como polímeros biodegradables. Estos polímeros son materiales prometedores debido a su biocompatibilidad y biodegradabilidad, lo que los hace adecuados para aplicaciones médicas y ambientales .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Methyl 3-hydroxynonanoate plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the breakdown and utilization of fatty acids within cells. Additionally, methyl 3-hydroxynonanoate can interact with proteins involved in lipid transport and storage, influencing the overall lipid homeostasis in the body .
Cellular Effects
Methyl 3-hydroxynonanoate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, methyl 3-hydroxynonanoate can activate signaling pathways related to lipid metabolism, leading to changes in the expression of genes involved in fatty acid synthesis and degradation. This compound also affects cellular metabolism by altering the levels of key metabolites and enzymes involved in energy production .
Molecular Mechanism
The molecular mechanism of action of methyl 3-hydroxynonanoate involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, methyl 3-hydroxynonanoate can inhibit the activity of certain lipases, thereby reducing the breakdown of lipids. Conversely, it can activate other enzymes involved in lipid synthesis, promoting the accumulation of fatty acids. Additionally, methyl 3-hydroxynonanoate can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-hydroxynonanoate can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. Methyl 3-hydroxynonanoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term studies have shown that methyl 3-hydroxynonanoate can have lasting effects on cellular function, particularly in terms of lipid metabolism and energy production .
Dosage Effects in Animal Models
The effects of methyl 3-hydroxynonanoate vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and improve energy balance. At high doses, methyl 3-hydroxynonanoate can exhibit toxic or adverse effects, such as disrupting lipid homeostasis and causing oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which methyl 3-hydroxynonanoate exerts its beneficial effects without causing harm .
Metabolic Pathways
Methyl 3-hydroxynonanoate is involved in several metabolic pathways, including the synthesis and degradation of fatty acids. It interacts with enzymes such as acyl-CoA synthetases and acyl-CoA oxidases, which play key roles in the activation and oxidation of fatty acids. These interactions influence the metabolic flux and levels of metabolites within the cell, affecting overall energy production and lipid homeostasis .
Transport and Distribution
Within cells and tissues, methyl 3-hydroxynonanoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in lipid-rich compartments. The localization and accumulation of methyl 3-hydroxynonanoate can impact its biochemical activity and influence cellular processes related to lipid metabolism .
Subcellular Localization
Methyl 3-hydroxynonanoate is primarily localized in the cytoplasm and lipid droplets within cells. This subcellular localization is directed by specific targeting signals and post-translational modifications that guide the compound to lipid-rich compartments. The activity and function of methyl 3-hydroxynonanoate are closely linked to its localization, as it interacts with enzymes and proteins involved in lipid metabolism within these compartments .
Propiedades
IUPAC Name |
methyl 3-hydroxynonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9,11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCQOQFCKCGHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)

